molecular formula C21H23NO5 B558348 Boc-4-benzoyl-L-phenylalanine CAS No. 104504-43-0

Boc-4-benzoyl-L-phenylalanine

Cat. No. B558348
M. Wt: 369,42 g/mole
InChI Key: HIQJNYPOWPXYIC-KRWDZBQOSA-N
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Description

Boc-4-benzoyl-L-phenylalanine is a photoreactive amino acid which can easily be incorporated into a peptide by solid-phase synthesis . It finds application as a photolabel and is an important raw material as well as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) and its Fmoc-protected version from 3-(4-bromophenyl)-1-propanol was reported in 11 steps with an overall 12.5% yield . This amino acid contains both a photoreactive benzophenone and a clickable terminal alkyne .


Molecular Structure Analysis

The molecular formula of 4-Benzoyl-L-phenylalanine is C16H15NO3 . Its average mass is 269.295 Da and its mono-isotopic mass is 269.105194 Da . The molecular formula of Boc-4-benzoyl-L-phenylalanine is C21H23NO5 .


Chemical Reactions Analysis

Boc-4-benzoyl-L-phenylalanine is a photoreactive amino acid that can easily be incorporated into a peptide by solid-phase synthesis . It can be used in the synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) and its Fmoc-protected version .


Physical And Chemical Properties Analysis

The molecular formula of 4-Benzoyl-L-phenylalanine is C16H15NO3 . Its average mass is 269.295 Da and its mono-isotopic mass is 269.105194 Da . The molecular formula of Boc-4-benzoyl-L-phenylalanine is C21H23NO5 .

Scientific Research Applications

  • Boc-4-benzoyl-L-phenylalanine has been used in the mischarging of Escherichia coli tRNAPhe with a photoactivatable analogue of phenylalanine, demonstrating its role in the preparation of biologically active misaminoacylated tRNAPhe (Baldini et al., 1988).

  • It enables native chemical ligation at phenylalanine, as demonstrated in the synthesis of LYRAMFRANK, highlighting its importance in peptide synthesis and ligations (Crich & Banerjee, 2007).

  • The compound is crucial in the asymmetric synthesis of photoreactive antagonists of substance P, exemplified by its incorporation into the sequence of a Substance P peptide antagonist (Karoyan et al., 1998).

  • It plays a role in the formation of metal complexes with biologically important ligands, as shown in the synthesis of various metal complexes (Enzmann & Beck, 2004).

  • Its derivatives are used in pharmacology and drug research, notably in the synthesis of non-natural amino acids to improve binding potency and stability in peptide-based compounds (Li Xiao, 2008).

  • Boc-4-benzoyl-L-phenylalanine is instrumental in the synthesis of 4-substituted phenylalanine derivatives, showcasing its versatility in organic synthesis and its applications in drug development (Firooznia et al., 1998).

  • The amino acid is used in the synthesis and incorporation of sulfur-containing aromatic amino acids, further illustrating its role in the development of peptide analogues for various bioassays (Escher et al., 1983).

  • Its application extends to the field of photoreactive amino acids, as seen in the photolabeling of calmodulin with a synthetic calmodulin-binding peptide (Kauer et al., 1986).

  • The compound is utilized in the synthesis of methacrylate polymers containing chiral amino acid moieties, indicating its use in the development of pH-responsive cationic polymers for potential applications like RNA delivery (Kumar et al., 2012).

Safety And Hazards

Boc-4-benzoyl-L-phenylalanine should be handled with adequate ventilation and personal protective equipment/face protection . It should be stored at 2-8°C . Avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Boc-4-benzoyl-L-phenylalanine has potential applications in peptide synthesis . The synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) and its Fmoc-protected version from 3-(4-bromophenyl)-1-propanol opens up new possibilities for the development of photoaffinity probes .

properties

IUPAC Name

(2S)-3-(4-benzoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-21(2,3)27-20(26)22-17(19(24)25)13-14-9-11-16(12-10-14)18(23)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,22,26)(H,24,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQJNYPOWPXYIC-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426770
Record name Boc-4-benzoyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-4-benzoyl-L-phenylalanine

CAS RN

104504-43-0
Record name 4-Benzoyl-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104504-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-4-benzoyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
MO Guler - 2002 - core.ac.uk
Intramolecular singlet-singlet (SSET) and triplet-triplet (TTET) energy transfer have been studied in two cyclic octapeptides, 1A and 2A, and their open chain analogs, 1B and 2B. The …
Number of citations: 21 core.ac.uk
WG McGimpsey, L Chen, R Carraway… - The Journal of …, 1999 - ACS Publications
Intramolecular singlet−singlet (SSET) and triplet−triplet (TTET) energy transfer processes were studied in solution in two bichromophoric peptides using absorption, fluorescence, …
Number of citations: 49 pubs.acs.org
TH Admas, V Bernat, MR Heinrich… - …, 2016 - Wiley Online Library
… Deprotection of 5 and acylation of piperidine 13 with Boc-4-benzoyl-l-phenylalanine in the presence of bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) generated …
L Martin-Couce, M Martin-Fontecha… - Journal of medicinal …, 2011 - ACS Publications
… ) and a terminal alkyne (2b) by coupling reaction with the corresponding commercial carboxylic acids, whereas 2c was prepared by esterification of 7 with Boc-4-benzoyl-l-phenylalanine…
Number of citations: 37 pubs.acs.org
J Pan - 2002 - digital.wpi.edu
Ghadiri reported the first synthetic peptide nanotubue in 1993, which has triggered extensive studies on peptide-based nanotubes and their potential application in molecular wires, …
Number of citations: 3 digital.wpi.edu
DC Ferguson - 2000 - core.ac.uk
Efficient singlet-singlet (SSET) and triplet-triplet (TTET) energy transfer between fluorenyl and either phenylbenzoyl or naphthyl chromophores in enantiomerically pure dipeptides occur …
Number of citations: 1 core.ac.uk
L Chen - 1999 - search.proquest.com
Two trichromophoric molecules (7 and 11) consist of phenanthrene and naphthalene terminal chromophores joined to a central biphenyl or benzophenone group by methyl ester …
Number of citations: 0 search.proquest.com
JS Benco - 2000 - core.ac.uk
The photophysics of several bichromophoric dipeptide model compounds and two trichromophoric 15-residue peptides have been studied by a combination of absorption, fluorescence, …
Number of citations: 3 core.ac.uk
AYL Shu, JR Heys - Tetrahedron Letters, 2000 - Elsevier
… In a model study, treatment of a solution of N-boc-4-benzoyl-l-phenylalanine (5) in CH 2 Cl 2 with [(COD)Ir(PPh 3 ) 2 ]BF 4 (6, 0.3 equiv.) and 1.8 Ci of carrier-free T 2 (specific activity 29 …
Number of citations: 23 www.sciencedirect.com
AYL Shu - Synthesis and Applications of Isotopically Labelled …, 2001 - Wiley
Number of citations: 0

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